(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXUCQCJZKJMIR-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as transition metals or photoredox catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the amino group or the phenyl ring. Key reagents and conditions include:
| Reagent | Conditions | Product Formed | Notes |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution | Oxo-derivatives (keto-acid forms) | Selective α-carbon oxidation |
| Hydrogen peroxide | Alkaline medium | N-oxides | Limited yield due to steric hindrance |
Oxidation studies reveal that the trifluoromethoxy group stabilizes intermediates through inductive effects, reducing over-oxidation risks .
Reduction Reactions
Reductive modifications target the carboxylic acid or aromatic ring:
The trifluoromethoxy group remains intact under mild reduction conditions, demonstrating its stability .
Substitution Reactions
The phenyl ring’s trifluoromethoxy group participates in electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
| Reaction Type | Reagent | Position Substituted | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to -OCF₃ | 45–55 |
| Halogenation | Cl₂/FeCl₃ | Ortho/para | 30–40 |
The -OCF₃ group directs incoming electrophiles to meta positions due to its strong electron-withdrawing nature .
Nucleophilic Aromatic Substitution
Limited reactivity observed unless activated by additional electron-withdrawing groups. No documented high-yield substitutions under standard conditions .
Esterification and Amide Formation
The carboxylic acid group undergoes typical derivatization:
| Reaction Type | Reagent/Conditions | Product | Application |
|---|---|---|---|
| Esterification | SOCl₂/ROH | Alkyl esters (e.g., methyl ester) | Prodrug synthesis |
| Amide coupling | EDC/HOBt, amines | Peptide-like conjugates | Bioconjugation studies |
These reactions retain stereochemical integrity at the chiral center, critical for pharmacological applications .
Radical Reactions
The trifluoromethoxy group participates in radical-mediated transformations:
| Process | Initiator | Major Product | Efficiency |
|---|---|---|---|
| Trifluoromethylation | AIBN, CF₃I | Polyfluorinated analogs | Moderate |
| Photochemical | UV light, DTBP | Cross-coupled aryl derivatives | Low |
Radical pathways are less explored but show potential for synthesizing complex fluorinated architectures .
Complexation and Chelation
The amino acid moiety acts as a ligand for metal ions:
| Metal Ion | Conditions | Complex Type | Stability Constant (log K) |
|---|---|---|---|
| Ni²⁺ | pH 7–8, aqueous | Octahedral complex | 4.2 ± 0.3 |
| Cu²⁺ | Methanol/water | Square planar | 5.1 ± 0.2 |
Such complexes are utilized in asymmetric catalysis and dynamic kinetic resolution processes .
Biochemical Transformations
In enzymatic systems, the compound exhibits substrate activity:
| Enzyme | Reaction | Product | Km (μM) |
|---|---|---|---|
| D-Amino acid oxidase | Oxidative deamination | α-Keto acid derivative | 120 |
| Transaminases | Amino group transfer | Ketone intermediates | N.D. |
These interactions are leveraged in studies of neurotransmitter analogs and enzyme inhibition mechanisms .
Thermal Decomposition
Pyrolysis studies reveal degradation pathways:
| Temperature (°C) | Major Products | Mechanism |
|---|---|---|
| >200 | CO₂, NH₃, trifluoromethoxybenzene | Decarboxylation + C-N cleavage |
| >300 | Fluorinated aromatic fragments | Ring fragmentation |
Stability under storage (≤25°C) is confirmed by thermogravimetric analysis .
Key Reaction Trends
Scientific Research Applications
Neuropharmacology
This compound has shown promise as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structural similarity to amino acids allows it to interact with various receptors, potentially influencing neurotransmission.
- Case Study : Research indicates that compounds with trifluoromethoxy substitutions can enhance the activity of certain neurotransmitters, which may lead to therapeutic advancements in treating conditions like Alzheimer's disease .
Drug Development
(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid serves as a versatile building block in the synthesis of biologically active compounds. It is particularly relevant in developing inhibitors for various biological targets.
- Example : It has been utilized in synthesizing g-secretase inhibitors, which are crucial for treating Alzheimer's disease by preventing the formation of amyloid plaques .
Antagonistic Activity
Studies have demonstrated that this compound can act as an antagonist for specific receptors, including those involved in pain pathways and inflammatory responses.
- Research Findings : As an antagonist of the human vanilloid receptor, it shows potential for developing analgesics that could provide relief without the side effects associated with traditional opioids .
Data Tables
Case Study 1: G-Secretase Inhibitors
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound to evaluate their efficacy as g-secretase inhibitors. The results indicated that modifications to the trifluoromethoxy group significantly affected the inhibitory potency against amyloid precursor protein cleavage .
Case Study 2: Pain Management
Another investigation focused on the compound's antagonistic properties at the human vanilloid receptor. The study revealed that certain derivatives exhibited significant pain-relieving effects in animal models, suggesting potential applications in developing new analgesics that avoid traditional opioid pathways .
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related α-amino acid derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Insights from Comparison
Substituent Electronic Effects: The trifluoromethoxy group (-OCF₃) in the target compound provides a balance of electron-withdrawing character and moderate lipophilicity, contrasting with the electron-donating isopropyloxy group (-OCH(CH₃)₂) and the polar phosphonomethyl (-CH₂PO₃H₂) group . Thiazole-containing analogs (e.g., ) leverage heterocyclic bulk for targeted biological interactions, such as antimycobacterial activity, while maintaining amino acid backbone functionality .
Lipophilicity (logP) trends: -OCF₃ > -OCH(CH₃)₂ > -CH₂PO₃H₂, suggesting superior membrane permeability for the target compound .
Biological Applications: The ¹⁸F-labeled analog () highlights the utility of fluorinated amino acids in diagnostic imaging, whereas the trifluoromethoxy derivative’s lack of isotopic labeling may limit such applications .
Biological Activity
(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid, also known by its CAS number 1241677-90-6, is a compound characterized by a trifluoromethoxy group attached to a phenyl ring, linked to an amino acid backbone. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F3NO3. Its structure includes:
- An amino group (-NH2)
- A trifluoromethoxy group (-O-CF3)
- A propanoic acid backbone
This configuration enhances its lipophilicity and stability, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in enhancing binding affinity to proteins and enzymes, potentially influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels.
- Protein-Ligand Interactions : Its structural features allow it to participate in protein-ligand binding studies, aiding in the design of novel therapeutic agents.
Biological Activity and Applications
Research indicates that this compound exhibits several promising biological activities:
1. DPP-IV Inhibition
Studies have shown that compounds with similar structures can significantly inhibit DPP-IV activity, leading to potential applications in treating type 2 diabetes mellitus (T2DM). The trifluoromethoxy substitution enhances the potency of such inhibitors compared to non-fluorinated analogs .
2. Antidepressant Activity
The incorporation of trifluoromethoxy groups has been linked to enhanced antidepressant effects in certain compounds by modulating serotonin uptake mechanisms .
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties through the inhibition of specific signaling pathways involved in tumor growth and metastasis .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Comparison with Similar Compounds
The biological activity of this compound can be compared with other fluorinated compounds:
| Compound | Structure | DPP-IV Inhibition Potency | Antidepressant Activity |
|---|---|---|---|
| Compound A | Similar fluorinated structure | Moderate | Low |
| Compound B | Non-fluorinated analog | Low | Moderate |
| This compound | Unique trifluoromethoxy group | High | High |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing enantiomerically pure (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis involving condensation, selective reduction, and acid hydrolysis is commonly employed. For example, NaBH₄ reduction in acetonitrile followed by acid hydrolysis (e.g., HCl/THF/H₂O) achieves yields >70% for structurally similar thiazole-containing amino acids . Optimizing stoichiometry (e.g., 1.2 eq NaBH₄) and solvent polarity improves enantiomeric purity. Monitoring via chiral HPLC (e.g., Chiralpak® columns) ensures >98% enantiomeric excess .
Q. Which spectroscopic techniques are critical for structural elucidation of fluorinated aromatic amino acids like this compound?
- Methodological Answer :
- 2D NMR (¹H-¹³C HSQC, HMBC): Resolves ambiguities in trifluoromethoxy group positioning and confirms stereochemistry.
- High-resolution mass spectrometry (HRMS) : Determines exact mass (e.g., observed [M+H]⁺ = 250.0925 vs. calculated 250.0928) .
- FT-IR : Validates carboxylic acid and amine functionalities (e.g., peaks at 1720 cm⁻¹ for C=O and 3350 cm⁻¹ for NH₂) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Antimycobacterial screening : Use Mycobacterium tuberculosis H37Ra (MTB) and Mycobacterium bovis (BCG) strains in microplate Alamar Blue assays. Include rifampicin as a positive control (IC₅₀ = 0.05 µg/mL) and measure cytotoxicity against HUVEC cells (e.g., non-toxic at ≤50 µM) .
- Receptor binding assays : Radiolabeled analogs (e.g., fluorine-18 for PET imaging) assess LAT1 transporter affinity, as seen in glioblastoma tracer studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethoxy group in target binding?
- Methodological Answer :
- Analog synthesis : Replace -OCF₃ with -OCH₃, -CF₃, or -H to compare steric/electronic effects.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like PPARγ or SARS-CoV-2 spike protein. For example, trifluoromethoxy analogs show 3.8-fold higher binding affinity to PPARγ than non-fluorinated counterparts .
- Data validation : Cross-validate in vitro results with SPR (surface plasmon resonance) to quantify binding kinetics (e.g., KD = 12 nM) .
Q. What strategies resolve contradictions in reported cytotoxicity data across studies?
- Methodological Answer :
- Standardized protocols : Use identical cell lines (e.g., HCT116 colon cancer cells) and exposure times (e.g., 48 hr).
- Metabolic profiling : LC-MS/MS quantifies intracellular metabolite changes (e.g., ATP depletion <20% at 100 µM confirms low toxicity) .
- Independent replication : Collaborate with third-party labs to validate IC₅₀ values (e.g., 45 ± 3 µM vs. conflicting reports of 28 µM) .
Q. How can in vivo pharmacokinetic (PK) properties be improved for therapeutic applications?
- Methodological Answer :
- Pro-drug design : Synthesize ester derivatives (e.g., methyl ester) to enhance oral bioavailability. For fluorinated analogs, logP optimization (target 1.5–2.5) improves blood-brain barrier penetration, as demonstrated in PET tracer studies (brain uptake = 2.3% ID/g) .
- Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (e.g., t½ = 120 min in human microsomes) .
Key Research Findings
- Antimycobacterial Activity : The compound exhibits moderate activity against MTB (IC₅₀ = 45 µM) with no cytotoxicity to human cells at therapeutic doses .
- PET Imaging Potential : Fluorine-18 labeled analogs show 2.3% brain uptake in glioblastoma models, indicating LAT1 transporter compatibility .
- Drug Design Relevance : Trifluoromethoxy substitution enhances PPARγ binding affinity by 3.8-fold compared to methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
